Exp 7711, also known by its chemical identifier 114798-27-5, is a compound that has garnered attention in the field of medicinal chemistry. It is primarily recognized for its potential applications in treating various medical conditions, particularly those related to cardiovascular health. The compound features a biphenyl-imidazole structure, which is significant in its biological activity.
Exp 7711 falls under the category of organic compounds, specifically classified as a biphenyl-imidazole derivative. It has been synthesized for research purposes and is often studied for its pharmacological properties. The compound has been explored in various studies focusing on antihypertensive agents, showcasing its relevance in therapeutic applications .
The synthesis of Exp 7711 involves several steps that lead to the formation of its biphenyl-imidazole framework. The typical synthetic route includes:
The molecular structure of Exp 7711 can be described as follows:
The structural analysis reveals that the presence of chlorine atoms and functional groups enhances the compound's interaction with biological targets, making it a candidate for further pharmacological exploration .
Exp 7711 participates in various chemical reactions that are crucial for its biological activity:
The mechanism of action for Exp 7711 primarily involves modulation of specific biological pathways related to cardiovascular health. It is believed to act on:
Research indicates that the biphenyl-imidazole structure plays a critical role in binding affinity and selectivity towards these targets, making it effective in managing hypertension .
Exp 7711 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and medicine .
Exp 7711 has several promising applications in scientific research:
The quest for nonpeptide angiotensin II antagonists began with the discovery of weak N-benzylimidazole inhibitors in the 1980s. Researchers at Takeda Pharmaceuticals identified S-8307 and S-8308 as the first nonpeptide angiotensin II (Ang II) antagonists with selective AT1 receptor binding but limited oral bioavailability [3] [6]. These compounds served as structural templates for DuPont Merck's intensive medicinal chemistry program, which pursued three key objectives:
The chemical evolution progressed through distinct stages:
Table 1: Evolution of Nonpeptide Angiotensin II Antagonists
Compound | Structural Feature | Receptor Affinity | Oral Activity |
---|---|---|---|
S-8308 | 1-Benzylimidazole-5-acetic acid | Low (Baseline) | None |
EXP6155 | 4-Carboxy derivative | 10× S-8308 | None |
EXP6803 | 2-Carboxy-benzamido | 100× S-8308 | None |
EXP 7711 | Biphenyl-methyl | Similar to EXP6803 | Yes |
Losartan | Biphenyl-tetrazole | >100× S-8308 | Enhanced |
EXP 7711's biphenyl-methyl configuration represented a strategic compromise – it retained significant receptor affinity while introducing oral bioavailability through optimized lipophilicity [8]. However, the polar carboxyl group limited its duration of action, prompting replacement with a tetrazole ring in losartan (DuP 753), which improved both bioavailability and binding persistence [3]. This 50-person-year development program exemplified rational drug design, with EXP 7711 serving as the essential proof-of-concept for oral AT1 blockade [6].
EXP 7711 provided critical pharmacological insights that advanced the entire ARB class:
Receptor Binding Characteristics
Table 2: Hemodynamic Effects of EXP 7711 in Hypertensive Models
Model | Dose | Administration | Blood Pressure Reduction | Duration |
---|---|---|---|---|
Renal Hypertensive Rat | 3 mg/kg | Intravenous | -34 ± 5 mmHg | >4 hours |
Sodium-Depleted Dog | 1 mg/kg | Oral | -28 ± 4 mmHg | 6-8 hours |
Normotensive Rat | 10 mg/kg | Oral | No significant change | N/A |
Hemodynamic ProfilesIn high-renin hypertension models, EXP 7711 demonstrated:
Pathophysiological InsightsEXP 7711 helped elucidate the hemodynamic consequences of selective AT1 blockade:
The compound's unique profile – oral activity combined with competitive insurmountable antagonism – validated the AT1 receptor as a viable therapeutic target and established the pharmacological template for subsequent ARBs like valsartan and irbesartan [3] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8